N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-10-25-11-14)15-3-2-9-24-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFHQJFSXHNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs sharing partial structural motifs:
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide (, Item 5)
- Core structure : Piperidine-4-carboxamide with a furan-2-yl group.
- Key differences :
- Lacks the thiophen-3-yl and hydroxyl groups.
- Substituted with a phenyl-phenethyl group instead of methanesulfonyl.
- Implications : The absence of thiophen and sulfonyl groups may reduce electron-withdrawing effects and alter binding interactions. The phenyl-phenethyl moiety could enhance lipophilicity compared to the target compound .
N-[2-(Thiophen-2-yl)ethyl]piperidine-4-carboxamide ()
- Core structure : Piperidine-4-carboxamide with a thiophen-2-yl group.
- Key differences :
- Thiophen is at the 2-position (vs. 3-position in the target compound).
- Lacks furan-2-yl , hydroxyl , and methanesulfonyl groups.
- Implications : The positional isomerism of thiophen (2- vs. 3-) may affect π-π stacking interactions. The absence of sulfonyl and hydroxyl groups could reduce solubility and metabolic stability .
AZ331 and AZ257 ()
- Core structure : 1,4-Dihydropyridine with furyl, thioether, and carboxamide substituents.
- Key differences: Dihydropyridine core (vs. piperidine) likely confers calcium channel modulation properties. Thioether and cyano groups are absent in the target compound.
- Implications : The dihydropyridine scaffold is associated with cardiovascular activity, whereas the piperidine core in the target compound may target different pathways .
Pyridine-2-carboxamide Derivatives ()
- Core structure : Pyridine-2-carboxamide with sulfanyl/sulfonyl groups.
- Key differences :
- Pyridine ring (vs. piperidine) lacks the nitrogen’s conformational flexibility.
- Ethylsulfonyl or chlorophenyl groups replace the methanesulfonyl and thiophen/furan motifs.
- Implications : The rigid pyridine core may limit binding to flexible active sites, while sulfonyl groups enhance stability similarly to the target compound .
Structural and Functional Analysis
Key Structural Features
Hypothetical Pharmacological Implications
- The methanesulfonyl group in the target compound may improve metabolic stability compared to analogs lacking sulfonyl moieties .
- The hydroxyl group could facilitate hydrogen bonding with target proteins, enhancing selectivity.
- The thiophen-3-yl position may optimize aromatic interactions compared to thiophen-2-yl derivatives .
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